Lipophilicity (XLogP3) of 5-Fluoro BOC-7-Azaindole vs. 5-Chloro Analog: A Δ = 0.6 Log Unit Differentiation with Solubility and Permeability Implications
The target compound (5-Fluoro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester) exhibits a computed XLogP3 value of 2.6 [1]. In contrast, the 5-chloro analog (CAS 928653-82-1) has a substantially higher computed XLogP3 of 3.2 [2]. This represents a difference of Δ = 0.6 log units, meaning the chloro analog is approximately four times more lipophilic. The lower lipophilicity of the 5-fluoro derivative translates to improved aqueous solubility and a more favorable drug-likeness profile for downstream candidates, as excessive lipophilicity (LogP > 3) is associated with higher metabolic clearance, promiscuous off-target binding, and poorer developability [1][2].
| Evidence Dimension | Lipophilicity (computed XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | 5-Chloro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester (CAS 928653-82-1): XLogP3 = 3.2 |
| Quantified Difference | Δ = -0.6 log units (target is less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (release 2021.05.07) [1][2] |
Why This Matters
Procurement decisions for building blocks intended for lead optimization should prioritize the 5-fluoro derivative when target profiles demand lower lipophilicity (e.g., oral bioavailability constraints), as directly substituting the 5-chloro analog would introduce an ~4-fold increase in lipophilicity that may compromise downstream developability.
- [1] PubChem. (2025). Compound Summary for CID 24229232: tert-butyl 5-fluoropyrrolo[2,3-b]pyridine-1-carboxylate, XLogP3-AA = 2.6. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/24229232 View Source
- [2] PubChem. (2025). Compound Summary for CID 24229242: tert-butyl 5-chloropyrrolo[2,3-b]pyridine-1-carboxylate, XLogP3-AA = 3.2. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/24229242 View Source
